

The Balancing Act: A Cost-Performance Analysis of TCTA in Organic Electronics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tris(4-(9H-carbazol-9-yl)phenyl)amine*

Cat. No.: B1336412

[Get Quote](#)

In the rapidly evolving field of organic electronics, the selection of optimal materials is a critical determinant of device efficiency, stability, and commercial viability. Among the myriad of available hole-transporting materials (HTMs), Tris(4-carbazoyl-9-ylphenyl)amine, or TCTA, has emerged as a prominent contender. This guide provides a comprehensive cost-performance analysis of TCTA, objectively comparing it with other widely used HTMs: N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), and 1,3-Bis(N-carbazolyl)benzene (mCP). This analysis is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in making informed material choices.

Performance Deep Dive: TCTA versus The Alternatives

TCTA's unique starburst molecular structure, featuring a triphenylamine core with three carbazole arms, endows it with excellent hole-transporting properties and a high triplet energy level.^{[1][2]} These characteristics make it particularly suitable for high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs).^[1]

A comparative look at key performance metrics reveals the strengths and weaknesses of each material. In green PhOLEDs, devices employing TCTA as the hole-transporting layer (HTL) frequently exhibit superior current and power efficiencies compared to those using the benchmark material NPB.^[3] While NPB is lauded for its good thermal stability and well-

matched energy levels with indium tin oxide (ITO) anodes, its hole mobility is comparatively lower.[3] CBP, often utilized as a host material for phosphorescent emitters due to its high triplet energy, can also function as an HTL, with its hole mobility generally falling between that of NPB and TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane), another high-mobility HTM.[1][3]

TCTA's versatility extends beyond just hole transport. Its high-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level (around 2.4 eV) allows it to function as an effective electron/exciton blocking layer, confining charge recombination to the emissive layer and thereby enhancing device efficiency.[4] Furthermore, its wide bandgap of approximately 3.4 eV makes it a popular host material for green, red, and white PhOLEDs.[4]

Data-Driven Comparison

To facilitate a clear comparison, the following tables summarize the key performance parameters and physical properties of TCTA and its common alternatives.

Table 1: Performance of Hole-Transporting Materials in Green Phosphorescent OLEDs

Hole-Transporting Material (HTM)	Device Structure	Maximum Current Efficiency (cd/A)	Maximum Power Efficiency (lm/W)	Maximum External Quantum Efficiency (EQE) (%)	Turn-on Voltage (V)
TCTA	ITO/TCTA/CB P:Ir(ppy) ₃ /ET L/LiF/Al	~60-70	~55-65	~18-22	~2.8-3.8
NPB	ITO/NPB/CB P:Ir(ppy) ₃ /ET L/LiF/Al	~50-60	~45-55	~15-19	~3.0-4.0
CBP (as HTL)	ITO/CBP/CB P:Ir(ppy) ₃ /ET L/LiF/Al	~40-50	~35-45	~12-18	~3.5-4.5

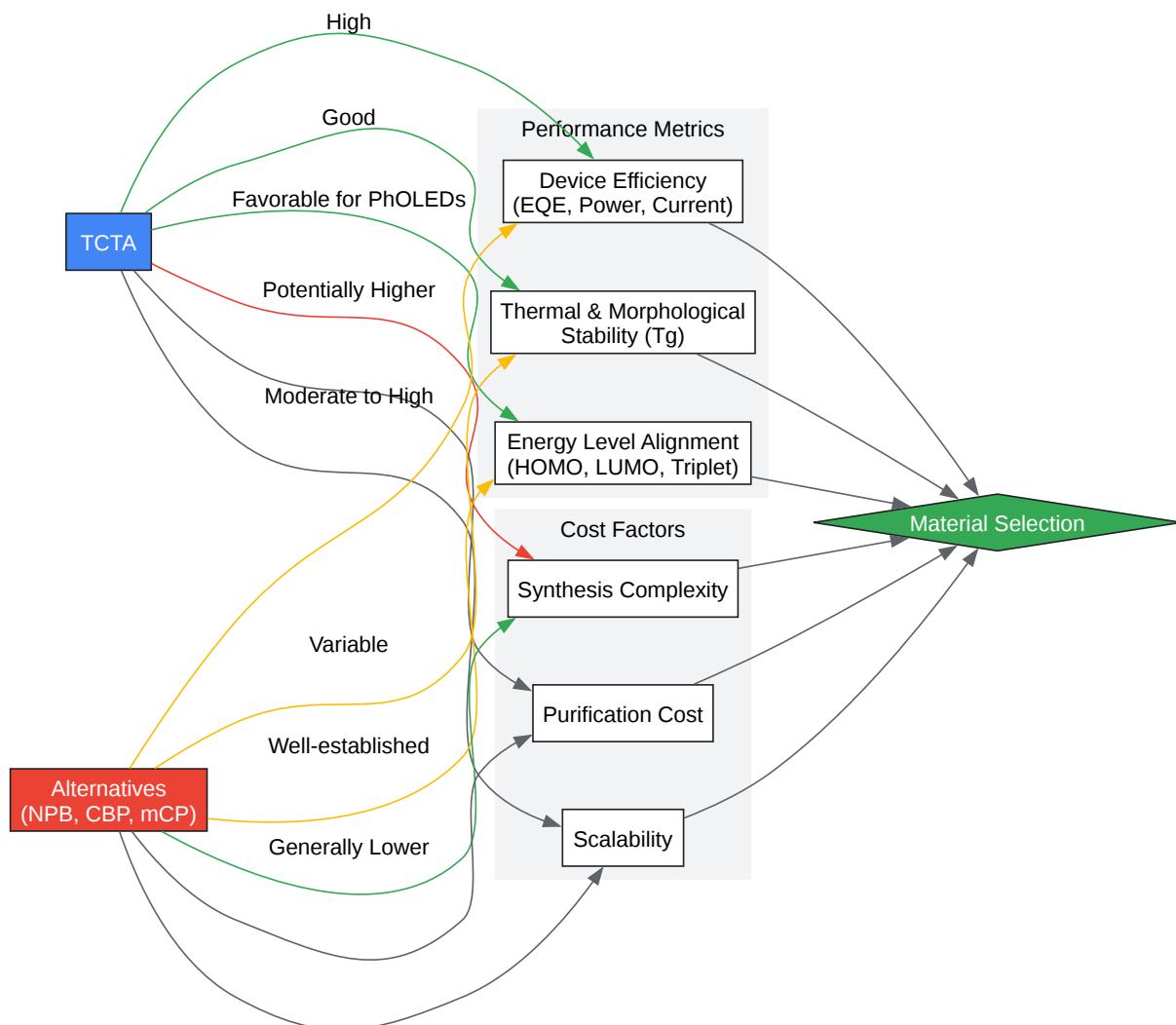
Note: The data presented are representative values compiled from various studies and may vary depending on the specific device architecture, layer thicknesses, and fabrication

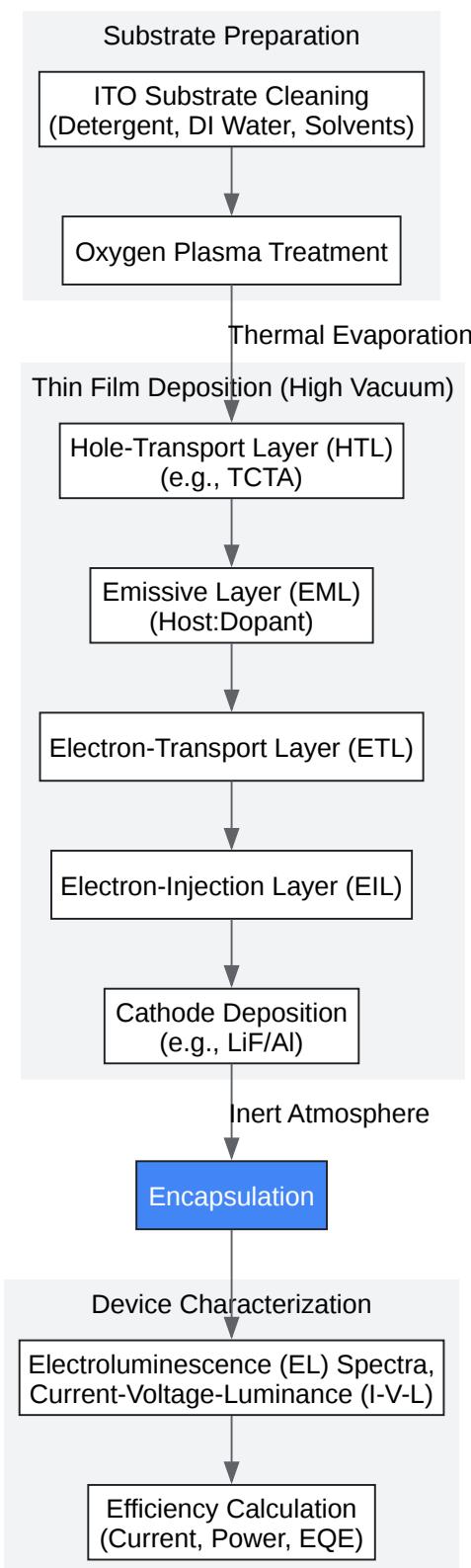
conditions.[3]

Table 2: Key Physical and Electronic Properties of Hole-Transporting Materials

Material	HOMO Level (eV)	LUMO Level (eV)	Triplet Energy (E_T, eV)	Glass Transition Temperature (T_g, °C)
TCTA	-5.7 to -5.83	-2.4 to -2.43	~2.85	~151
NPB	-5.4 to -5.5	-2.4	~2.3	95
CBP	-5.9 to -6.0	-2.4	~2.6	110
mCP	-5.9	-2.4	~2.9	134

The Cost Factor: A Qualitative Assessment


A precise, quantitative cost comparison based on synthesis complexity is challenging without access to proprietary industrial data. However, a qualitative analysis based on commercially available prices for research-grade materials and known synthesis routes can provide valuable insights. Generally, the complexity of the molecular structure and the number of synthetic steps influence the final cost.


- NPB: As a long-standing benchmark material, the synthesis of NPB is well-established, potentially leading to a more optimized and cost-effective production process on a large scale.
- CBP and mCP: The synthesis of these carbazole-based materials involves coupling reactions that can be relatively straightforward, suggesting a moderate cost.
- TCTA: The starburst structure of TCTA, requiring the coupling of three carbazole units to a triphenylamine core, may involve a more complex multi-step synthesis, potentially positioning it at a higher cost point compared to the more linear structures of NPB and CBP.

It is crucial to note that for large-scale manufacturing, the cost of raw materials and process optimization can significantly alter these relative cost estimations.

Visualizing the Analysis and Workflow

To better illustrate the relationships and processes discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- To cite this document: BenchChem. [The Balancing Act: A Cost-Performance Analysis of TCTA in Organic Electronics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336412#cost-performance-analysis-of-tcta-in-organic-electronics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com